N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride
Overview
Description
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride is a chemical compound that features an imidazole ring attached to a pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-imidazole-2-carbaldehyde and 5-methylpyridin-3-amine.
Reaction Conditions: The reaction involves a reductive amination process where the aldehyde group of 1H-imidazole-2-carbaldehyde is converted to an amine group through the reaction with 5-methylpyridin-3-amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring.
Reduction: Reduction reactions can be performed on the imidazole ring.
Substitution: Substitution reactions can occur at various positions on the pyridine and imidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated pyridine and imidazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biochemical studies to understand protein interactions and enzyme activities. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings interact with these targets, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine: This compound features a benzimidazole ring instead of an imidazole ring.
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride: This compound has a methyl group on the imidazole ring.
Uniqueness: N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride is unique due to its specific combination of the imidazole and pyridine rings, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c1-8-4-9(6-11-5-8)14-7-10-12-2-3-13-10;/h2-6,14H,7H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQBWLKPZNZTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)NCC2=NC=CN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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